2-Cyanoethyl ethyl methylphosphonate
Description
Overview of Phosphonate (B1237965) Compounds in Chemical Synthesis
Phosphonates are valuable intermediates and building blocks in chemical synthesis. nih.gov Their synthesis is well-established through several routes, with the Michaelis-Arbuzov reaction being a primary method for preparing phosphonate esters. wikipedia.org This reaction typically involves the conversion of a trialkyl phosphite (B83602), such as trimethyl phosphite, into a phosphonate ester like dimethyl methylphosphonate (B1257008), often catalyzed by an alkyl halide. wikipedia.orgchempedia.info Another synthetic pathway is the Michaelis-Becker reaction, where a hydrogen phosphonate diester is deprotonated and then alkylated. wikipedia.org
Furthermore, the Hirao coupling reaction provides a method for forming phosphonates through a palladium-catalyzed coupling of dialkyl phosphites with aryl halides. wikipedia.org Phosphonic acids themselves can be alkylated with acrylic acid derivatives in a variant of the Michael addition to create carboxyl-functionalized phosphonates. wikipedia.org The C-P bond in phosphonates is notably robust, distinguishing them from phosphate (B84403) esters which contain a C-O-P linkage. rsc.org This stability allows phosphonates to be used under a variety of harsh reaction conditions. wikipedia.org As versatile ligands, phosphonic acids are used to generate a wide range of metal phosphonate compounds, from simple molecular complexes to complex framework structures. researchgate.net
Significance of Phosphonate Esters in Bioorganic Chemistry
In bioorganic and medicinal chemistry, phosphonate esters and their corresponding acids hold considerable importance primarily because the phosphonate group can act as a stable bioisostere for the phosphate group. wikipedia.orgnih.gov This substitution of a C-P bond for a P-O-C linkage enhances metabolic stability, as enzymes that typically cleave phosphate esters are less efficient at breaking the carbon-phosphorus bond. nih.gov This property is crucial in drug design.
This bioisosteric relationship has been successfully exploited in the development of critical antiviral medications. Nucleotide analogues containing phosphonate groups, such as Tenofovir, Adefovir, and Cidofovir, are cornerstones in the treatment of HIV and hepatitis B. wikipedia.orgnih.gov These compounds often act as inhibitors of enzymes that process phosphates and diphosphates as substrates. wikipedia.org Beyond antiviral applications, phosphonates have been investigated for their potential in treating calcium metabolic disorders and as ligands for nuclear medicine. rsc.orgwikipedia.org The ability to mask the negative charge of the phosphonate group through esterification into prodrugs, such as acyloxyalkyl esters, can improve bioavailability, a key challenge for charged molecules. nih.gov
Contextualizing 2-Cyanoethyl and Methyl Ester Functionalities in Phosphonate Chemistry
The specific ester groups attached to the phosphorus atom in a phosphonate play critical roles in its synthesis, reactivity, and application. The methyl and 2-cyanoethyl groups are prominent examples with distinct functions.
The methyl ester is a common functionality in phosphonate chemistry. Dimethyl phosphonates are frequently synthesized via the Michaelis-Arbuzov reaction and serve as precursors to other phosphonate derivatives. wikipedia.orggoogle.com The methyl group can be selectively cleaved, a process known as demethylation, which is a key step in synthesizing phosphonic acid monoesters. google.com This selective removal is often achievable under conditions that leave other ester groups intact. For instance, saponification of dimethyl phosphonates can yield mono-methyl phosphonates in high yields. google.com
The 2-cyanoethyl group is widely employed as a protecting group for the phosphate or phosphonate moiety, particularly in the automated solid-phase synthesis of DNA and RNA oligonucleotides. uow.edu.autwistbioscience.com Its primary advantage is its stability during the synthetic steps and its facile removal under mild alkaline conditions, a process that does not harm the sensitive oligonucleotide structure. twistbioscience.com In the context of phosphoramidite (B1245037) chemistry, the 2-cyanoethyl group protects the second hydroxyl on the phosphite triester intermediate. twistbioscience.com Its compatibility with various synthetic strategies makes it a favored choice, though in some specific cases, alternative protecting groups may be required if the 2-cyanoethyl group is incompatible with other reagents or deprotection conditions. umich.edu
The combination of these functionalities in a mixed ester like 2-Cyanoethyl ethyl methylphosphonate highlights the modular nature of phosphonate chemistry, where different ester groups can be chosen to fine-tune the compound's properties for specific synthetic or biological purposes.
Interactive Data Table: Chemical Properties of a Structurally Related Compound
The following table details the chemical and physical properties of Diethyl (2-cyanoethyl)phosphonate, a compound structurally similar to this compound. This data provides a reference for the general characteristics of such molecules.
| Property | Value | Source |
| Linear Formula | NC(CH₂)₂P(O)(OC₂H₅)₂ | sigmaaldrich.com |
| Molecular Weight | 191.16 g/mol | sigmaaldrich.com |
| CAS Number | 10123-62-3 | sigmaaldrich.com |
| Boiling Point | 110 °C at 0.1 mmHg | sigmaaldrich.com |
| Density | 1.08 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.4380 | sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
58264-09-8 |
|---|---|
Molecular Formula |
C6H12NO3P |
Molecular Weight |
177.14 g/mol |
IUPAC Name |
3-[ethoxy(methyl)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C6H12NO3P/c1-3-9-11(2,8)10-6-4-5-7/h3-4,6H2,1-2H3 |
InChI Key |
MPWXDSYJVOGXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OCCC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methylphosphonate Esters with Cyanoethyl Protection
Phosphoramidite (B1245037) Chemistry for Phosphonate (B1237965) Linkage Formation
Phosphoramidite chemistry is the gold standard for the automated solid-phase synthesis of oligonucleotides and their analogues. twistbioscience.com This method is characterized by its high coupling efficiency and the use of stable, yet readily activated, monomer building blocks known as phosphoramidites.
Utilization of 2-Cyanoethyl Phosphoramidites in Oligonucleotide Synthesis
In standard oligonucleotide synthesis, 2-cyanoethyl phosphoramidites are the monomeric building blocks. twistbioscience.com The 2-cyanoethyl group serves to protect one of the phosphate (B84403) oxygens during the synthesis, preventing unwanted side reactions. twistbioscience.comumich.edu This strategy is directly adapted for the creation of methylphosphonate (B1257008) linkages through the use of methylphosphonamidite monomers. glenresearch.com These specialized monomers, which contain a P-methyl group instead of a P-oxygen, also utilize the 2-cyanoethyl group for protection. glenresearch.com
The synthesis cycle involves the sequential addition of these monomers to a growing oligonucleotide chain anchored to a solid support. twistbioscience.com The use of the 2-cyanoethyl protecting group is advantageous because it is stable throughout the coupling cycles but can be easily and completely removed during the final deprotection step, typically using a mild base like ammonia (B1221849), through a β-elimination mechanism. twistbioscience.comnih.gov Studies have shown that β-cyanoethyl phosphoramidite reagents exhibit greater stability in solution compared to the older methyl-phosphoramidite reagents, particularly for the deoxyguanosine monomer, which is prone to decomposition. nih.gov
Table 1: Comparison of Standard and Methylphosphonamidite Monomers This is an interactive data table. You can sort and filter the data.
| Feature | Standard Deoxynucleoside Phosphoramidite | Deoxynucleoside Methylphosphonamidite |
|---|---|---|
| P(III) Substituents | -O-(2-Cyanoethyl), -N(iPr)₂, Linkage to 3'-O of Nucleoside | -CH₃, -O-(2-Cyanoethyl), -N(iPr)₂ |
| Resulting Linkage | Phosphodiester (after oxidation) | Methylphosphonate (after oxidation) |
| Protecting Groups | 5'-DMT, Base-specific acyl groups, 2-Cyanoethyl | 5'-DMT, Base-specific acyl groups, 2-Cyanoethyl |
| Primary Use | Synthesis of natural DNA/RNA | Synthesis of methylphosphonate oligonucleotide analogues |
Coupling Reactions and Catalysis in Methylphosphonate Synthesis
The formation of the internucleotide linkage using methylphosphonamidites follows the same fundamental mechanism as standard phosphoramidite chemistry. glenresearch.com The process is a four-step cycle: deprotection, coupling, capping, and oxidation. The key coupling step involves the activation of the methylphosphonamidite monomer by a weak acid catalyst. umich.edu
Historically, 1H-tetrazole has been a widely used activator. uow.edu.au The mechanism involves protonation of the diisopropylamino group on the phosphoramidite by the activator, making it a good leaving group. google.com The resulting highly reactive intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide chain, forming a trivalent phosphite (B83602) triester linkage. twistbioscience.comumich.edu More recently, other activators have been developed to enhance efficiency and reduce side reactions. Activators such as 4,5-dicyanoimidazole (B129182) (DCI) have been shown to be effective, often acting through nucleophilic catalysis. google.com
Table 2: Common Activators in Phosphoramidite Coupling This is an interactive data table. You can sort and filter the data.
| Activator | Chemical Name | Mechanism of Action | Notes |
|---|---|---|---|
| Tetrazole | 1H-Tetrazole | Acid/Nucleophilic catalysis | Traditional activator, can be explosive in dry state. |
| DCI | 4,5-Dicyanoimidazole | Primarily nucleophilic catalysis | Offers increased reaction rates and higher yields. google.com |
| ETT | 5-(Ethylthio)-1H-tetrazole | Acid/Nucleophilic catalysis | A common alternative to tetrazole. |
| BTT | 5-(Benzylthio)-1H-tetrazole | Acid/Nucleophilic catalysis | Used in the synthesis of phosphoramidite monomers. chemrxiv.org |
Role of Activated Amidites (e.g., N,N′-Diisopropyl (β-cyanoethoxy)phosphinylchloridite)
Activated phosphitylating agents are the precursors used to synthesize the nucleoside phosphoramidite monomers themselves. These reagents are not typically used directly in the coupling step of oligonucleotide synthesis but are essential for preparing the building blocks. A key example is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. uow.edu.auacs.org
This reagent reacts with the free 3'-hydroxyl group of a 5'-protected nucleoside to generate the desired phosphoramidite monomer. acs.org Another related and commonly used phosphitylating reagent is 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite, which is noted for being more stable and less expensive than its chlorophosphoramidite counterpart. uow.edu.au The choice of phosphitylating agent and reaction conditions is critical to ensure high yields and purity of the final phosphoramidite monomers, which is a prerequisite for successful automated oligonucleotide synthesis. google.com
H-Phosphonate Chemistry for Phosphonate Precursors
H-phosphonate chemistry represents an alternative and powerful method for the synthesis of oligonucleotides and their analogues, including methylphosphonates. nih.govnih.gov This approach involves the formation of an internucleoside H-phosphonate diester linkage, which is subsequently oxidized to the desired phosphonate or phosphodiester. genelink.com
Synthesis of H-Phosphonate Mono- and Diesters
The key monomer in this methodology is a nucleoside H-phosphonate monoester, which is typically a 5'-protected deoxynucleoside 3'-H-phosphonate. genelink.com These monomers can be prepared by treating a protected nucleoside with a phosphonylating agent, such as PCl₃ in the presence of an amine base like imidazole (B134444) or triazole. nih.gov Alternatively, reagents like diphenyl phosphite can be used to generate the H-phosphonate monoesters. nih.gov
During the synthesis cycle, the H-phosphonate monoester is coupled with the 5'-hydroxyl group of the growing oligonucleotide chain to form an H-phosphonate diester. umich.edu A unique feature of H-phosphonate chemistry is that the resulting H-phosphonate diester linkages are stable to the conditions of the synthesis cycle, meaning that the oxidation step can be performed once at the very end of the chain assembly, rather than after each coupling step. genelink.com It is also possible to use H-phosphonate diesters, such as 2-cyanoethyl H-phosphonate, which are not reactive on their own but can be activated to phosphonylate a nucleoside hydroxyl group. frontiersin.org
Activation Strategies for H-Phosphonate Reactions
The coupling of an H-phosphonate monoester with an alcohol (the 5'-OH of the oligonucleotide) requires an activation agent, often referred to as a condensing agent. umich.edu Acyl chlorides are the most common class of activators for this transformation. nih.gov Pivaloyl chloride is a widely used and effective activator, typically employed in a solvent mixture such as pyridine/acetonitrile (B52724). umich.edufrontiersin.org
The activation mechanism involves the reaction of the H-phosphonate monoester with the acyl chloride to form a highly reactive mixed phosphono-carboxylic anhydride (B1165640) intermediate. umich.edu This intermediate is then rapidly attacked by the nucleophilic 5'-hydroxyl group to yield the desired H-phosphonate diester linkage. umich.edu It is crucial that the activator is added to a mixture of the H-phosphonate monomer and the support-bound oligonucleotide; pre-activating the H-phosphonate monomer before adding the nucleoside can lead to the formation of unwanted side products and reduce coupling efficiency. umich.edu Other activators, such as adamantoyl chloride and diphenylchlorophosphate, have also been utilized, though the latter can be associated with side reactions. rsc.org
Table 3: Common Activators in H-Phosphonate Coupling This is an interactive data table. You can sort and filter the data.
| Activator | Chemical Class | Function |
|---|---|---|
| Pivaloyl Chloride | Acyl Chloride | Forms a reactive mixed anhydride with the H-phosphonate. umich.edu |
| Adamantoyl Chloride | Acyl Chloride | Functions similarly to pivaloyl chloride. |
| Diphenylchlorophosphate | Phosphoryl Chloride | Activates the H-phosphonate for coupling. |
| Bis(pentafluorophenyl) carbonate | Carbonate | A newer condensing agent reported to make the reaction less sensitive to reaction conditions. umich.edu |
Conversion of H-Phosphonates to Phosphonate Esters
The conversion of H-phosphonate diesters into stable P(V) phosphonate esters is a fundamental step in oligonucleotide synthesis. H-phosphonates exist in equilibrium between a tetracoordinate P(V) form and a trivalent P(III) tautomer. nih.gov This trivalent form is reactive and allows for the formation of phosphonate esters. mdpi.com The process typically involves an oxidative coupling reaction.
In the context of synthesizing molecules like 2-cyanoethyl ethyl methylphosphonate, an H-phosphonate monoester or diester is activated and then reacted with an alcohol. The 2-cyanoethyl group is frequently used as a protecting group on the phosphorus atom during these transformations. nih.govmdpi.com The conversion is generally achieved through oxidation, for which various reagents and conditions have been developed. A common method involves using iodine in the presence of water or an alcohol. For instance, a protected H-phosphonate diester can be oxidatively coupled with a phenol (B47542) to yield a phosphotriester. nih.gov
The stability of the resulting ester is a key consideration. While methyl esters can be formed, the 2-cyanoethyl ester is often preferred due to its greater stability under various reaction conditions. mdpi.com This protecting group is advantageous because it can be removed quantitatively under mild basic conditions via a β-elimination reaction, which is a critical feature for the final deprotection of the synthesized oligomer. nih.govmdpi.comatdbio.com
Table 1: Comparison of Ester Groups in Phosphonate Synthesis
| Ester Group | Reactivity | Stability | Deprotection Method |
| Methyl | Similar to 2-Cyanoethyl | Less Stable | Thiophenol/Triethylamine |
| 2-Cyanoethyl | Similar to Methyl | More Stable | β-elimination (e.g., DBU, Ammonia) |
Stereoselective Synthesis of Phosphonate Linkages
The phosphorus atom in a methylphosphonate linkage is a chiral center, leading to the formation of two diastereomers, designated as RP and SP. These stereoisomers can exhibit significantly different biological and physical properties, making stereocontrol a critical aspect of synthesis. nih.govacs.org
Achieving diastereomeric control during the formation of phosphonate linkages is a significant synthetic challenge. Standard, non-stereocontrolled chemical synthesis of oligonucleotides with phosphonate or phosphorothioate (B77711) modifications results in a mixture of all possible diastereomers at each chiral phosphorus center. nih.govacs.org
Given the difficulty of direct stereoselective synthesis, a common strategy is to synthesize the diastereomeric mixture and then separate the RP and SP isomers. Resolution of the phosphorus diastereomers is often accomplished at the phosphotriester stage. nih.gov
Chromatographic techniques are the primary methods for separation. Both ion-pair reversed-phase (IPRP) and anion-exchange (AEX) liquid chromatography (LC) can resolve diastereomers, although their effectiveness varies depending on the specific sequence and protecting groups present. acs.org For example, with a 5'-dimethoxytrityl (DMT) group attached, the SP isomer typically elutes before the RP isomer in IPRP chromatography. acs.org The separation of protected diastereomeric dinucleoside monophosphate phosphotriesters has been successfully achieved using column chromatography on silica (B1680970) gel.
More recently, affinity-based methods have been developed. One such system uses immobilized sulfur-binding domains (SBD) that specifically recognize and bind to phosphorothioates in the RP configuration, allowing for the separation and isolation of the SP isomers. nih.gov Once separated, these enantiomerically pure synthons can be used in subsequent synthetic steps to produce stereoregular oligonucleotides.
Solid-Phase Synthesis Techniques
Solid-phase synthesis, pioneered by Bruce Merrifield, revolutionized the preparation of biopolymers like oligonucleotides. It involves assembling the molecule step-by-step on an insoluble solid support, which simplifies purification by allowing excess reagents and byproducts to be washed away after each reaction cycle. atdbio.combiotage.com
Controlled Pore Glass (CPG) is a rigid, non-swelling, and mechanically robust solid support that has become a standard for solid-phase oligonucleotide synthesis. biotage.comnih.govpolyorginc.com Its high surface area and uniform, deep pores provide an ideal environment for the stepwise elongation of the oligonucleotide chain. polyorginc.com
The pore size of the CPG is a critical parameter. For shorter oligonucleotides (less than 40 bases), a 500 Å pore size is commonly used. However, for longer chains, larger pore sizes are necessary to prevent the growing oligomer from blocking the pores, which would impede reagent diffusion and drastically reduce synthesis yields. atdbio.combiotage.com The initial nucleoside is covalently attached to the CPG support, and the oligonucleotide is built from this anchor point. nih.gov
The solid-phase synthesis of phosphonate oligomers proceeds in a cycle of chemical reactions. When using H-phosphonate chemistry, each cycle involves coupling the H-phosphonate monomer to the growing chain on the solid support. A key step is the activation of the H-phosphonate monomer, for which various activating agents like pivaloyl chloride or adamantanecarbonyl chloride are used. mdpi.com
Following the coupling step, the newly formed H-phosphonate linkage must be oxidized to a stable P(V) phosphonate. This oxidation is typically performed after each coupling step. mdpi.com The 2-cyanoethyl group is employed to protect the phosphonate backbone during these cycles. atdbio.com After the full-length oligomer has been assembled, a final deprotection sequence is performed. This involves cleavage from the CPG support, removal of protecting groups from the nucleobases, and removal of the 2-cyanoethyl groups from the phosphonate backbone via β-elimination. mdpi.compolyorginc.com
Table 2: Typical Steps in a Solid-Phase H-Phosphonate Synthesis Cycle
| Step | Reagent(s)/Condition | Purpose |
| 1. Detritylation | Trichloroacetic Acid (TCA) | Removes the 5'-DMT protecting group to free the hydroxyl for coupling. |
| 2. Coupling | H-phosphonate monomer + Activator (e.g., DMOCP) | Forms the internucleotide H-phosphonate linkage. |
| 3. Oxidation | Iodine/Water/Pyridine | Converts the P(III) H-phosphonate linkage to a stable P(V) phosphonate diester. |
| 4. Capping (Optional) | Acetic Anhydride | Blocks any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |
This cyclical process is automated on DNA synthesizers, allowing for the efficient and reliable production of custom phosphonate-modified oligonucleotides. biotage.com
Derivatization Strategies for Phosphonate Compounds
Phosphonate compounds are a versatile class of organophosphorus molecules characterized by a direct carbon-to-phosphorus (C-P) bond. Their derivatization is a key aspect of their application in various scientific fields. These modifications are typically aimed at altering the compound's physical, chemical, or biological properties to suit specific research needs. Strategies for derivatization often involve transformations at the phosphonate ester groups or other functional moieties within the molecule. The choice of synthetic method, such as the Michaelis-Arbuzov or Hirao reactions, provides access to a wide range of phosphonate structures that can be further modified. researchgate.netmdpi.com The stability of the C-P bond makes phosphonates robust scaffolds for chemical engineering.
Applications in Advanced Chemical and Bioorganic Synthesis
Methylphosphonate (B1257008) Oligonucleotides (MPOs) as Research Tools
Methylphosphonate oligonucleotides (MPOs) are analogues of DNA and RNA where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification, which renders the internucleotide linkage uncharged, is central to their utility as research tools. The synthesis of these molecules often employs building blocks protected with a 2-cyanoethyl group to shield the phosphorus center during chain elongation.
The chemical synthesis of MPOs is predominantly carried out using automated solid-phase phosphoramidite (B1245037) chemistry. umich.edue-oligos.com In this method, nucleoside phosphoramidites are sequentially coupled to a growing oligonucleotide chain attached to a solid support. For the creation of a methylphosphonate linkage, a methylphosphonamidite synthon is used. The phosphorus atom in these synthons is trivalent and requires protection during the synthesis cycles. The 2-cyanoethyl group is a widely used protecting group for this purpose. e-oligos.combiotage.comnih.gov
The synthesis cycle involves several key steps:
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. biotage.com
Coupling: Activation of the nucleoside methylphosphonamidite (bearing a 2-cyanoethyl protecting group on the phosphorus) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain. researchgate.net
Oxidation: Conversion of the newly formed trivalent phosphite (B83602) triester linkage to a more stable pentavalent methylphosphonate triester. biotage.com
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. biotage.com
After the desired sequence is assembled, the 2-cyanoethyl protecting groups are removed from the methylphosphonate backbone, typically under mild basic conditions, followed by cleavage from the solid support and removal of nucleobase protecting groups. rsc.orgnih.gov This automated and efficient synthesis allows for the routine preparation of DNA and RNA analogues with precisely placed methylphosphonate linkages. nih.gov
A primary advantage of MPOs in biological applications is their exceptional resistance to degradation by nucleases. oup.comsynoligo.com Natural oligonucleotides with phosphodiester linkages are rapidly broken down by both endonucleases and exonucleases present in serum and within cells. unc.edu This susceptibility limits their use as therapeutic agents or long-lived molecular probes.
The methylphosphonate linkage is not recognized as a substrate by most nucleases. unc.edunih.gov This resistance stems from two key features of the modification:
Lack of a negative charge: The replacement of the anionic phosphodiester group with the neutral methylphosphonate linkage significantly alters the backbone's electronic properties, making it a poor substrate for nuclease binding and catalysis.
Stereochemical properties: The methyl group introduces a chiral center at the phosphorus atom, which can further hinder enzymatic recognition.
Studies have demonstrated that oligonucleotides containing methylphosphonate linkages, even when interspersed with standard phosphodiester bonds, exhibit substantially increased stability in biological extracts. unc.edu Fully modified MPOs are almost completely resistant to nuclease degradation. oup.com This enhanced stability makes MPOs valuable tools for studying biological processes that occur over extended periods without concern for probe degradation.
Table 1: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Type | Backbone Linkage | Charge | Relative Nuclease Resistance |
|---|---|---|---|
| Natural DNA/RNA | Phosphodiester | Anionic | Low |
| Methylphosphonate Oligonucleotide (MPO) | Methylphosphonate | Neutral | High |
| Phosphorothioate (B77711) Oligonucleotide | Phosphorothioate | Anionic | Moderate to High |
The modification of the oligonucleotide backbone with methylphosphonate linkages has a direct impact on its hybridization to complementary DNA and RNA strands. The primary measure of hybridization stability is the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands.
The introduction of a methylphosphonate linkage creates a stereogenic center at the phosphorus atom, resulting in either an Rp or an Sp configuration. These diastereomers can have different effects on duplex stability. Generally, oligonucleotides containing a racemic mixture of methylphosphonate linkages form duplexes with lower thermal stability compared to their unmodified phosphodiester counterparts. This destabilization is attributed to the steric bulk of the methyl group and the altered geometry of the backbone.
However, research on chirally pure MPOs has shown that the Rp diastereomer is significantly more stable than the Sp diastereomer and can form duplexes with stabilities approaching or even exceeding that of natural DNA-RNA hybrids. nih.govoup.comnih.gov
Key Findings on Hybridization Properties:
Racemic MPOs: Typically exhibit a decrease in Tm for each methylphosphonate substitution.
Rp-MPOs: Form more stable duplexes with complementary RNA than racemic MPOs, with Tm values that can be similar to the corresponding unmodified duplexes. nih.govtandfonline.com
Sp-MPOs: Generally lead to a significant destabilization of the duplex. oup.com
2'-O-Methyl Modifications: Combining methylphosphonate linkages with 2'-O-methyl sugar modifications can further enhance binding affinity. nih.gov
Table 2: Relative Hybridization Stability of MPO Diastereomers
| Modification | Chirality at Phosphorus | Effect on Duplex Tm (vs. natural) |
|---|---|---|
| Methylphosphonate | Racemic Mixture | Decreased |
| Methylphosphonate | Rp | Slightly Decreased to Similar |
| Methylphosphonate | Sp | Significantly Decreased |
Phosphonates as Synthetic Intermediates in Organic Synthesis
Beyond their role in oligonucleotide chemistry, phosphonate (B1237965) compounds are fundamental building blocks in broader organic synthesis, particularly for the creation of organophosphorus molecules. Intermediates like 2-Cyanoethyl ethyl methylphosphonate exemplify the class of reagents used in these transformations.
The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry. nih.gov The Michaelis-Arbuzov reaction is a classic and widely used method for creating this bond. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. mdpi.com
The general mechanism proceeds via:
Nucleophilic Attack: The trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. jk-sci.com
Dealkylation: The displaced halide anion then attacks one of the alkoxy groups on the phosphorus center, resulting in the formation of a pentavalent phosphonate and a new alkyl halide. organic-chemistry.org
While the classic Michaelis-Arbuzov reaction uses trialkyl phosphites, related trivalent phosphorus compounds can also be employed, allowing for the synthesis of a wide range of phosphonates. Reagents containing a methyl group directly attached to phosphorus are key to producing methylphosphonates. The ethyl and 2-cyanoethyl groups can serve as protecting or leaving groups in these synthetic schemes.
Phosphonate esters, synthesized via methods like the Michaelis-Arbuzov reaction, are versatile intermediates for the synthesis of more complex organophosphorus compounds. nih.govrsc.org
One of the most prominent applications is the Horner-Wadsworth-Emmons (HWE) reaction, where phosphonate carbanions react with aldehydes or ketones to form alkenes, typically with high E-selectivity.
Furthermore, the phosphonate moiety can be chemically modified. For instance, the ester groups can be hydrolyzed to yield phosphonic acids. These acids and their derivatives have a broad spectrum of applications, including:
Pharmaceuticals: As enzyme inhibitors or bone-targeting agents.
Agrochemicals: As herbicides and pesticides.
Material Science: As flame retardants and complexing agents.
The synthesis of compounds like 2-aminoethyl methylphosphonate, a GABA receptor antagonist, showcases the conversion of a simple phosphonate precursor into a biologically active molecule. researchgate.net The ability to introduce various functional groups through C-P bond formation makes phosphonates invaluable intermediates in modern organic synthesis.
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Separation and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For phosphonates, these methods are crucial for purifying reaction products, separating stereoisomers, and analyzing complex samples.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. In the context of phosphonates, HPLC is particularly important for the analysis and purification of synthetic oligonucleotides where the natural phosphodiester linkage is replaced by a methylphosphonate (B1257008) linkage. This modification, which renders the oligonucleotide resistant to nuclease degradation, introduces a chiral center at the phosphorus atom, adding to the analytical challenge.
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a widely used method for this purpose . In this technique, a standard reversed-phase column (e.g., C18) is used with a mobile phase containing an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA). The positively charged triethylammonium ions form a neutral ion pair with the anionic phosphonate (B1237965) backbone of the oligomer, allowing it to be retained and separated based on its hydrophobicity. The separation is typically achieved using a gradient of an organic solvent like acetonitrile (B52724) in the aqueous mobile phase. This method is highly effective for assessing the purity of the modified oligomers and separating "failure sequences" (shorter oligomers, N-1, N-2) from the full-length product thermofisher.com. Anion-exchange chromatography is another powerful technique used for oligonucleotide analysis thermofisher.comchromatographyonline.com.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a stationary phase (typically a plate coated with silica (B1680970) gel) and developed in a suitable mobile phase libretexts.org.
In the synthesis of 2-Cyanoethyl ethyl methylphosphonate, TLC can be used to track the consumption of the starting materials (e.g., ethyl methylphosphonic acid and 3-hydroxypropionitrile) and the formation of the product. By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same plate, one can clearly visualize the progress rochester.edu. The starting materials and product will have different retention factors (Rf values) due to their differing polarities. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane. Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a chemical agent (e.g., potassium permanganate (B83412) or iodine vapor) libretexts.org.
The phosphorus atom in asymmetrically substituted phosphonates like this compound is a stereocenter. When these compounds are incorporated into an already chiral molecule, such as an oligonucleotide, a pair of diastereomers (termed RP and SP) is formed at each linkage. These diastereomers can have different biological activities and properties.
Silica gel flash chromatography is a widely used preparative technique for separating compounds based on their polarity. It has been successfully applied to the separation of phosphonate diastereomers oup.com. The separation relies on the subtle differences in the three-dimensional structure of the diastereomers, which causes them to interact differently with the surface of the silica gel stationary phase. The RP and SP diastereomers of methylphosphonate-containing dinucleotides, for example, have been separated using silica gel flash chromatography, with the RP diastereomer often exhibiting faster mobility oup.com. The choice of an appropriate solvent system (eluent) is critical to achieving effective separation, requiring careful optimization to exploit the small differences in polarity between the diastereomers rsc.org.
Computational and Theoretical Studies on Phosphonate Systems
Mechanistic Insights into Phosphonate (B1237965) Reactivity and Transformations
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to elucidate the complex mechanisms of chemical reactions involving phosphonates. These studies provide detailed energy profiles of reaction pathways, helping to identify transition states and intermediates and to understand factors controlling selectivity.
A notable study investigated the reaction mechanism between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite using DFT calculations at the B3LYP/6-311(d,p) level of theory. researchgate.net The calculations explored different reaction pathways and successfully accounted for the high regioselectivity observed experimentally, where the reaction preferentially occurs at the chlorine atom. researchgate.net The study determined the energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) for the reaction, providing a thermodynamic basis for the observed outcome. researchgate.net
| Thermodynamic Quantity | Value (kcal/mol) |
| Reaction Energy (ΔE) | -37.10 |
| Reaction Enthalpy (ΔH) | -37.40 |
| Gibbs Free Energy (ΔG) | -37.97 |
| Table 1: Calculated thermodynamic values for the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. Data sourced from a DFT/B3LYP/6-311G(d,p) study. researchgate.net |
In another relevant investigation, DFT calculations using the M062X method were employed to explore plausible mechanisms for the synthesis of α-cyanophosphonates, a class of compounds structurally related to 2-Cyanoethyl ethyl methylphosphonate (B1257008). researchgate.net The study optimized the geometries of reactants, intermediates, transition states, and products to map out the potential energy surface. researchgate.net By comparing the energy barriers of three different proposed pathways, the calculations identified the most favorable reaction mechanism. The rate-determining step for the most plausible pathway was found to have an energy barrier of 19.31 kcal/mol. researchgate.net Such computational insights are crucial for optimizing reaction conditions and improving the yields of synthetic processes. rsc.org
Molecular Recognition and Binding Affinity Studies of Phosphonate-Modified Biomolecules
Phosphonates are often used as bioisosteres of phosphates in the design of therapeutic agents and biochemical probes due to their increased stability against hydrolysis. wikipedia.org Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, are vital for studying how these modifications affect interactions with biological macromolecules like proteins and nucleic acids. arxiv.orgacs.org
MD simulations allow researchers to model the dynamic behavior of phosphonate-modified biomolecules in an aqueous environment, revealing how these modifications influence the structure, flexibility, and binding capabilities of the host molecule. arxiv.org For example, simulations can show how replacing a phosphate (B84403) group in DNA with a phosphonate analogue alters the backbone conformation and its interactions with binding partners. researchgate.net
For a more precise understanding of binding affinity, hybrid QM/MM methods are often employed. researchgate.net In this approach, the ligand (e.g., a phosphonate-containing inhibitor) and the immediate active site of the protein are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. This allows for an accurate description of electronic effects like polarization and charge transfer, which are critical for binding. researchgate.net These calculations can yield binding energies that help rank potential drug candidates and explain the origins of binding specificity at a molecular level. researchgate.netresearchgate.net
| Computational Method | Key Insights Provided | Application Example |
| Molecular Dynamics (MD) | Structural dynamics, conformational changes, solvent effects, binding modes. | Simulating a phosphonate-modified RNA strand to observe its folding and interaction with a target protein. arxiv.org |
| QM/MM | Accurate binding energies, electronic polarization, charge transfer effects. | Calculating the binding affinity of a phosphonate-based inhibitor to a viral enzyme active site. researchgate.net |
| Continuum Solvation Models | Estimation of solvation free energies, contribution of solvent to binding. | Used in conjunction with QM/MM to calculate the overall free energy of binding in an aqueous solution. researchgate.net |
| Table 2: Overview of computational methods used in studying phosphonate-modified biomolecules. |
In Silico Modeling of Phosphonate-Containing Structures
In silico modeling extends beyond reaction mechanisms and biomolecular interactions to the prediction of properties for materials containing phosphonate groups. These studies are instrumental in the field of materials science, for instance, in the design of metal-organic frameworks (MOFs) and functionalized surfaces.
DFT calculations are used to model the adsorption and conformation of phosphonate molecules on various substrates. A study combining experimental work with DFT calculations investigated the grafting of 3-aminopropylphosphonic acid onto a mesoporous TiO₂ powder. uantwerpen.be The calculations were used to determine the adsorption energies of different binding modes (monodentate, bidentate) and surface conformations, revealing a complex coexistence of various structures involving intra- and inter-adsorbate interactions. uantwerpen.be This level of detail is critical for understanding and controlling the surface properties of modified materials. acs.org
| Surface Conformation | Adsorption Energy (kJ/mol) on Hydrated Anatase (101) |
| Conformation 1 | -343.37 |
| Conformation 2 | -342.34 |
| Conformation 3 | -336.56 |
| Conformation 4 | -341.67 |
| Conformation 5 | -345.16 |
| Conformation 6 | -344.20 |
| Conformation 7 | -347.73 |
| Table 3: Calculated adsorption energies for different surface conformations of 3-aminopropylphosphonic acid on a hydrated TiO₂ surface, determined by DFT calculations. Minor differences in energy suggest the coexistence of multiple conformations. uantwerpen.be |
Furthermore, computational models can predict various spectroscopic properties. For example, studies on the NU-1000 MOF functionalized with phenyl phosphonic acid have used DFT and MD simulations to compute infrared (IR), nuclear magnetic resonance (NMR), and X-ray photoelectron spectroscopy (XPS) spectra. vub.be Comparing these simulated spectra with experimental data serves to validate the accuracy of the computational model, enhancing confidence in its predictive power for designing new MOFs with tailored properties. vub.be
Future Directions in Phosphonate Chemistry Research
Development of Novel Synthetic Strategies for Phosphonate (B1237965) Diversification
The diversification of phosphonate structures is fundamental to accessing new chemical entities with unique functionalities. Future research will move beyond traditional methods to embrace more sophisticated and sustainable strategies. These approaches aim to provide access to a wider range of phosphonate derivatives, including those based on the 2-Cyanoethyl ethyl methylphosphonate (B1257008) scaffold, by leveraging catalytic systems, biosynthetic pathways, and innovative reaction conditions.
Key areas of development include:
Catalyst-Driven Innovations: There is a significant push towards using novel catalysts to improve the efficiency and selectivity of phosphonate synthesis. This includes the use of nanoparticles and organocatalysts to promote reactions under milder conditions. rsc.org For instance, the phospha-Michael addition, a crucial C-P bond-forming reaction, can be rendered highly enantioselective through the use of chiral catalysts. mdpi.com Such strategies could be adapted to introduce the methylphosphonate group into various molecular frameworks, using precursors like 2-Cyanoethyl ethyl methylphosphonate where the cyanoethyl group can act as a protecting group or a reactive handle for further transformations.
Green Chemistry Approaches: The principles of green chemistry are becoming central to synthetic design. rsc.org This involves developing catalyst-free reactions, often assisted by ultrasound or conducted in environmentally benign solvents like water. rsc.org The Kabachnik-Fields reaction, a three-component reaction to synthesize α-aminophosphonates, has been successfully performed under catalyst-free, ultrasound-assisted conditions, offering high yields in short reaction times. rsc.org Applying these principles to synthesize derivatives of this compound could significantly reduce the environmental impact of production.
Biosynthetic and Chemoenzymatic Strategies: Nature utilizes convergent and divergent biosynthetic pathways to create a variety of phosphonate natural products. nih.govnih.gov Harnessing enzymes from these pathways offers a powerful tool for phosphonate diversification. All known phosphonate biosynthetic pathways begin with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), catalyzed by the enzyme PEP mutase (PepM). nih.gov Future strategies may involve using engineered enzymes to accept modified substrates, potentially allowing for the biocatalytic synthesis of complex phosphonates.
The following table summarizes emerging synthetic strategies and their potential application for diversifying molecules like this compound.
| Strategy | Description | Potential Application to this compound | Key Advantage |
| Organocatalysis | Use of small organic molecules to catalyze reactions, such as the phospha-Michael addition. mdpi.com | Catalytic addition of the methylphosphonate moiety to various acceptors. | High enantioselectivity, mild reaction conditions. |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to accelerate reactions and improve yields, often without a catalyst. rsc.org | Rapid, catalyst-free synthesis of α-aminophosphonate derivatives. | Reduced reaction times, energy efficiency, green approach. |
| High-Throughput Synthesis | Automated methods to rapidly screen reaction parameters and discover novel compounds. mdpi.com | Accelerated discovery of new derivatives and optimization of synthetic routes. | High efficiency and systematic parameter investigation. |
| Biosynthesis/Chemoenzymatic | Utilization of enzymes or engineered metabolic pathways for synthesis. nih.govnih.gov | Enzymatic functionalization of the phosphonate core or its precursors. | High selectivity, sustainable production route. |
Exploration of Advanced Applications for Phosphonate-Modified Molecules in Chemical Biology
Phosphonates are highly valuable in chemical biology, primarily because the phosphonate group serves as a stable, non-hydrolyzable isostere of the phosphate (B84403) group. nih.govwikipedia.org This property makes them excellent tools for probing biological systems and as therapeutic agents. The unique structure of this compound, featuring a protective cyanoethyl group, positions it as a potentially valuable building block in this domain.
Future explorations in this area will likely focus on:
Prodrug Design and Delivery: A major challenge with phosphonate-based drugs is their poor cell membrane permeability due to their negative charge at physiological pH. nih.gov Prodrug strategies, where the phosphonate is masked with groups that are cleaved inside the cell, are critical. The 2-cyanoethyl group is a well-established protecting group in oligonucleotide synthesis that is cleaved under mild basic conditions. uow.edu.aunih.gov This suggests that this compound could serve as a precursor for phosphonate prodrugs, where the cyanoethyl moiety enhances delivery and is subsequently removed to release the active molecule.
Biochemical Probes: Phosphonate-containing molecules are used to design inhibitors for enzymes that process phosphate substrates. nih.gov Acyclic nucleoside phosphonates like Tenofovir and Cidofovir are potent antiviral drugs that act as chain terminators in viral DNA synthesis. nih.govfrontiersin.org Derivatives of this compound could be incorporated into larger molecules to act as probes or inhibitors for kinases, phosphatases, or polymerases, with the ethyl and methyl groups providing specific steric and electronic properties for tuning binding affinity.
Oligonucleotide and Bioconjugate Chemistry: The 2-cyanoethyl group is the most common protecting group for the phosphorus center in phosphoramidite (B1245037) chemistry, the standard method for solid-phase DNA and RNA synthesis. uow.edu.aunih.gov This direct link suggests that analogs of this compound could be developed as specialized monomers for creating modified oligonucleotides with a C-P bond, enhancing their stability against nuclease degradation for applications in antisense therapy or RNA interference.
The table below outlines potential advanced applications for molecules derived from the this compound scaffold in chemical biology.
| Application Area | Rationale | Potential Role of this compound |
| Enzyme Inhibition | Phosphonates act as stable mimics of phosphate transition states or substrates. nih.gov | As a core scaffold for building inhibitors of phosphate-metabolizing enzymes. |
| Prodrug Development | Masking the phosphonate charge improves cell permeability. nih.gov | The cyanoethyl group can function as a cleavable promoiety to release an active drug. |
| Modified Oligonucleotides | The cyanoethyl group is standard in phosphoramidite chemistry for RNA/DNA synthesis. uow.edu.aunih.gov | As a precursor to novel phosphoramidites for synthesizing nuclease-resistant nucleic acid analogs. |
| Bioconjugation | The cyano group can be chemically transformed to link the phosphonate to other biomolecules. | A versatile building block for creating phosphonate-tagged proteins or lipids. |
Innovative Methodologies for Stereochemical Control in Phosphonate Synthesis
Many biologically active phosphonates contain a stereogenic phosphorus center, and their activity is often dependent on the absolute stereochemistry. acs.org The phosphorus atom in this compound is chiral, making stereochemical control a critical aspect of its synthesis for potential biological applications. Future research will focus on developing practical and highly selective methods to access enantiopure P-stereogenic phosphonates.
Promising innovative methodologies include:
Catalytic Asymmetric Synthesis: This is the most sought-after strategy for creating chiral molecules. Recent advances have demonstrated the use of chiral transition metal complexes and organocatalysts to control the stereochemistry of C-P bond-forming reactions. mdpi.com For example, rhodium-catalyzed asymmetric hydrogenation of unsaturated phosphonates can produce chiral phosphonates with excellent enantioselectivity (up to 99.9% ee). nih.gov Similarly, palladium-catalyzed asymmetric cyclization has been used to synthesize P-chiral biaryl phosphonates. rsc.org These catalytic systems could be adapted for the asymmetric synthesis of this compound or its precursors.
Chiral Auxiliary-Mediated Synthesis: This classic approach involves temporarily attaching a chiral auxiliary to a prochiral phosphonate precursor, which directs the stereochemical outcome of a subsequent reaction. While effective, this method requires stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. Future work may focus on developing more efficient and recyclable auxiliaries.
Kinetic Resolution: Dynamic kinetic resolution, which combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, is a powerful tool. A dynamic kinetic asymmetric transformation (DKAT) has been successfully applied to couple racemic H-phosphinates with alcohols using a chiral nucleophilic catalyst, producing chiral phosphonates with modest to good enantioselectivity. mdpi.com This approach could theoretically be used to resolve a racemic mixture of a this compound precursor.
The following table compares different methodologies for achieving stereochemical control in the synthesis of P-chiral phosphonates.
| Methodology | Principle | Advantages | Challenges |
| Catalytic Asymmetric Synthesis | A chiral catalyst creates a stereoselective reaction pathway. mdpi.comnih.gov | High efficiency (low catalyst loading), direct access to enantiomers. | Catalyst development can be complex and substrate-specific. |
| Chiral Auxiliaries | A covalently attached chiral molecule directs stereoselective bond formation. mdpi.com | Generally reliable and predictable stereochemical outcomes. | Stoichiometric use of auxiliary, requires extra synthetic steps. |
| Dynamic Kinetic Resolution | Selective reaction of one enantiomer from a racemizing mixture. mdpi.com | Theoretical yield of 100% for a single enantiomer. | Requires a substrate that can racemize under reaction conditions. |
| Enzymatic Resolution | Enzymes selectively catalyze a reaction on one enantiomer of a racemic mixture. mdpi.com | High enantioselectivity, environmentally friendly conditions. | Limited substrate scope, enzyme availability. |
Q & A
Q. What are the recommended safety protocols for handling 2-cyanoethyl ethyl methylphosphonate in laboratory settings?
Answer: this compound should be treated as a toxic liquid (Transport Class 6.1, Packaging Group III) based on analogous phosphonate safety data. Key protocols include:
- Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors, and ensure proper ventilation .
- Store in airtight containers labeled with hazard symbols and avoid exposure to moisture or oxidizing agents .
- Dispose of waste via certified hazardous waste management services to prevent environmental contamination .
Q. How can researchers confirm the purity and structural integrity of this compound following synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Compare chemical shifts (e.g., δ<sup>31</sup>P and δ<sup>13</sup>C) to reference data for analogous phosphonates. Ethyl methylphosphonate exhibits distinct δ<sup>31</sup>P signals at ~30-35 ppm in aqueous conditions .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and fragmentation patterns .
- Elemental Analysis : Validate empirical formula (C6H12NO3P) through carbon, hydrogen, nitrogen, and phosphorus content checks .
Advanced Research Questions
Q. What advanced analytical techniques are suitable for detecting trace degradation products of this compound in environmental samples?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize reverse-phase columns (C18) with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) to separate degradation products like methylphosphonic acid or cyanoethyl derivatives. Use multiple reaction monitoring (MRM) for enhanced sensitivity .
- Membrane Inlet Mass Spectrometry (MIMS) : Deploy for real-time, in-situ detection of volatile phosphonate fragments with limits of detection (LOD) <1 ppb .
- Solid-Phase Extraction (SPE) : Preconcentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to improve detection thresholds in water matrices .
Q. How does the presence of electron-withdrawing groups (e.g., cyano) in this compound influence its reactivity in nucleophilic substitution reactions?
Answer: The cyano group (-CN) increases the electrophilicity of the phosphorus center by withdrawing electron density, enhancing susceptibility to nucleophilic attack. Methodological insights:
- Kinetic Studies : Compare hydrolysis rates with non-cyano analogs (e.g., ethyl methylphosphonate) in buffered solutions (pH 7-10) at 25-50°C. Monitor via <sup>31</sup>P NMR or ion chromatography .
- Computational Modeling : Use density functional theory (DFT) to calculate partial charges on phosphorus and activation energies for reactions with nucleophiles (e.g., hydroxide ions) .
- Stereochemical Analysis : Investigate retention/inversion of configuration at phosphorus using chiral derivatizing agents .
Q. How can researchers resolve contradictions in reported hydrolysis pathways of phosphonate esters like this compound?
Answer:
- Controlled Replication : Reproduce experiments under identical conditions (pH, temperature, solvent) to isolate variables. For example, discrepancies in alkaline vs. acidic hydrolysis mechanisms may arise from pH-dependent intermediates .
- Isotopic Labeling : Use <sup>18</sup>O-labeled water to track oxygen incorporation into hydrolysis products, clarifying cleavage sites (P-O vs. C-O bonds) .
- Cross-Study Meta-Analysis : Compare kinetic data from LC-MS, NMR, and computational studies to identify consensus mechanisms .
Q. What methodologies are recommended for studying the environmental persistence of this compound in soil systems?
Answer:
- Microcosm Experiments : Incubate soil samples with radiolabeled (<sup>14</sup>C) this compound under controlled aerobic/anaerobic conditions. Monitor mineralization (CO2 release) and metabolite formation via scintillation counting and LC-MS .
- Adsorption-Desorption Studies : Use batch equilibration techniques with varying soil organic matter (SOM) content to determine Kd (distribution coefficient) values .
- QSAR Modeling : Predict biodegradation half-lives using quantitative structure-activity relationships based on substituent effects (e.g., cyano group hydrophobicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
